Cas no 19891-74-8 (y,y-Caroten-16-ol)

y,y-Caroten-16-ol structure
Nome del prodotto:y,y-Caroten-16-ol
y,y-Caroten-16-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- y,y-Caroten-16-ol
- (2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-1-ol
- 16-hydroxylycopene
- 16-Hydroxy-lycopin (Lycoxanthin)
- 2,6,10,14,19,23,27,31-Octamethyl-dotriaconta-2t,6t,8t,10t,12t,14t,16t,18t,20t,22t,24t,26t,30-tridecaen-1-ol
- AC1NQY9I
- C08603
- CHEBI:6602
- Lycoxanthin
- ψ,ψ-Caroten-16-ol
- all-trans-Lycoxanthin
- Z178H2XR4Q
- Lycoxanthin, all-trans-
- LMPR01070276
- Lycoxanthin [MI]
- Q27107265
- UNII-Z178H2XR4Q
- (1E)-Psi,psi-carotene #
- Lycopen-16-ol, all-trans-
- .OMEGA.,.OMEGA.-CAROTEN-16-OL
- Lycopen-16-ol
- omega,omega-Caroten-16-ol
- 19891-74-8
- SCHEMBL115941
- psi,psi-caroten-1-ol
- .psi.,.psi.-Caroten-16-ol
- DTXSID00415094
-
- Inchi: InChI=1S/C40H56O/c1-33(2)18-12-21-36(5)24-15-27-37(6)25-13-22-34(3)19-10-11-20-35(4)23-14-26-38(7)28-16-29-39(8)30-17-31-40(9)32-41/h10-11,13-16,18-20,22-29,31,41H,12,17,21,30,32H2,1-9H3/b11-10+,22-13+,23-14+,27-15+,28-16+,34-19+,35-20+,36-24+,37-25+,38-26+,39-29+,40-31+
- Chiave InChI: IFTRFNLCKUZSNG-SFEKFZNLSA-N
- Sorrisi: OC/C(=C/CC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CC/C=C(/C)\C)\C)\C)\C)/C)/C)/C)/C
Proprietà calcolate
- Massa esatta: 552.433116
- Massa monoisotopica: 552.433116
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 41
- Conta legami ruotabili: 17
- Complessità: 1170
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 12
- Conto stereocenter di bond non definito: 0
- XLogP3: 14.3
- Superficie polare topologica: 20.2
Proprietà sperimentali
- Densità: 0.9743 (rough estimate)
- Punto di fusione: 168°
- Punto di ebollizione: 563.32°C (rough estimate)
- Punto di infiammabilità: 170.3°C
- Indice di rifrazione: 1.4800 (estimate)
- PSA: 20.23000
- LogP: 11.91040
y,y-Caroten-16-ol Letteratura correlata
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
19891-74-8 (y,y-Caroten-16-ol) Prodotti correlati
- 2248298-26-0(Tert-butyl 5-amino-3-methylimidazole-4-carboxylate)
- 1423117-48-9(1-(5-ethyl-4-methylthiophen-2-yl)ethan-1-amine)
- 1797974-03-8(2-(4-chlorophenoxy)-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2-methylpropanamide)
- 474923-47-2(sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(11-carboxyundecanoylamino)ethyl phosphate)
- 1396853-21-6(1-(3-chloro-4-fluorophenyl)-3-2-(pyrrolidin-1-yl)pyrimidin-5-ylurea)
- 194034-30-5(Sulfonium, (3-carboxy-3-hydroxypropyl)dimethyl-, inner salt)
- 2680695-35-4(tert-butyl N-(6-bromo-3-fluoro-5-methylpyridin-2-yl)methylcarbamate)
- 2408959-15-7(N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide)
- 1360936-37-3(5-Iodo-2-methoxy-4-(trifluoromethyl)pyridine)
- 1189419-70-2(2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
